3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline
Description
Strategic Significance of Heterocyclic Ring Systems in Synthetic Design
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern chemistry. ijprajournal.com Their prevalence in nature is mirrored in their extensive use in synthetic chemistry, particularly in drug discovery. mdpi.comresearchgate.net Heterocyclic rings are key components in a vast number of pharmaceuticals, including anticancer, antibiotic, and anti-inflammatory drugs. ijprajournal.com
The strategic importance of these systems lies in their structural diversity and their ability to engage in a wide array of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net By making strategic modifications to a heterocyclic scaffold—such as altering substitution patterns or introducing new functional groups—researchers can fine-tune the physicochemical and pharmacokinetic properties of a molecule to enhance its therapeutic potential. rroij.com This adaptability makes heterocyclic scaffolds an invaluable platform for developing novel therapeutic agents, including those designed to overcome drug resistance. rroij.com
The Role of Tetrazole and Aniline (B41778) Frameworks in Contemporary Organic Chemistry
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, holds a privileged position in medicinal chemistry. nih.gov It is often employed as a bioisostere for the carboxylic acid group, meaning it can replace a carboxylic acid in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability and cell membrane permeability. lifechemicals.combohrium.com The tetrazole moiety is found in over 20 FDA-approved drugs, demonstrating a broad spectrum of biological activities, including antihypertensive, anticancer, and antibacterial effects. nih.govbeilstein-journals.org Its unique electronic properties and high nitrogen content also make it useful in materials science, for example, as a component in gas generators and propellants. rdd.edu.iqacs.org
Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in organic synthesis. wikipedia.orgatamanchemicals.com They serve as versatile starting materials for a wide range of industrial products, including dyes, polymers (especially polyurethanes), rubber processing chemicals, and pharmaceuticals. wikipedia.orgatamanchemicals.com The amino group on the aniline scaffold is highly reactive, allowing for numerous chemical transformations and making it a key intermediate in the synthesis of more complex molecules. wisdomlib.orgnbinno.com In drug design, the aniline framework is a common feature, and its ability to form hydrogen bonds is a critical aspect of its role in supramolecular chemistry. researchgate.net
Conceptual Framework for Investigating 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline within Academic Research
The compound this compound presents a unique structural architecture, combining the key features of both tetrazole and aniline via a methylene (B1212753) (-CH2-) bridge. This specific arrangement—with the tetrazolylmethyl substituent at the meta-position of the aniline ring—distinguishes it from isomers where the rings are directly connected. A conceptual framework for its investigation would focus on its synthesis, characterization, and potential applications based on the known properties of its constituent parts.
Predicted Chemical Properties: The properties of this compound can be predicted based on its structure. The presence of the basic aniline moiety and the acidic tetrazole ring suggests amphoteric characteristics. The combination of an aromatic ring and a highly nitrogenous heterocycle implies significant potential for various intermolecular interactions.
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C8H9N5 |
| Molecular Weight | 175.19 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in polar organic solvents |
| Acidity/Basicity | Amphoteric; weakly acidic (tetrazole pKa ~4.8) and weakly basic (aniline pKaH ~4.6) |
| Reactivity Centers | Amino group (for diazotization, acylation), aromatic ring (electrophilic substitution), tetrazole ring (alkylation) |
Synthetic Pathways: A primary research goal would be to develop an efficient synthesis. A plausible route involves the [3+2] cycloaddition reaction, a common method for forming tetrazole rings. This could involve reacting 3-aminobenzyl cyanide with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst. researchgate.net
Potential Research Applications: Given its structure, this compound could be investigated as:
A building block for pharmaceuticals: The aniline group can be readily modified to create a library of derivatives for screening against various biological targets. The tetrazole group could enhance drug-like properties.
A ligand for metal complexes: The multiple nitrogen atoms in the tetrazole ring are excellent coordination sites for metal ions, suggesting applications in catalysis or the development of functional metal-organic frameworks. lifechemicals.com
An intermediate for energetic materials: Tetrazole derivatives are known for their high energy of formation and are studied for use in propellants and explosives. rdd.edu.iq
Overview of Current Research Trajectories for Complex Amine-Tetrazole Derivatives
Current research into complex molecules containing both amine and tetrazole functionalities is vibrant and multifaceted, driven by their wide-ranging applicability. A significant trend is the use of multicomponent reactions (MCRs) to synthesize these compounds. beilstein-journals.orgacs.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in terms of speed, diversity, and atom economy. researchgate.net The Ugi-tetrazole reaction is a prominent example of an MCR used to create tetrazole-containing peptide-like structures. acs.org
Another major research direction is the development of "green" synthetic methods. This involves using environmentally benign solvents, reducing waste, and employing catalysts that can be easily recovered and reused. researchgate.net For instance, researchers are exploring novel catalysts, such as specific cobalt(II) complexes, to promote the synthesis of tetrazoles from nitriles and azides under milder conditions. researchgate.net
Furthermore, there is a growing interest in creating libraries of diverse tetrazole-amine compounds for high-throughput screening in drug discovery programs. beilstein-journals.org By systematically varying the substituents on both the aniline and tetrazole rings, chemists can explore a vast chemical space to identify molecules with potent and selective biological activity against diseases ranging from cancer to bacterial infections. researchgate.netanjs.edu.iqresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(2H-tetrazol-5-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-3-1-2-6(4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZKMPLUUBZTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138564-10-0 | |
| Record name | 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Methodologies for the Synthesis of 3 2h 1,2,3,4 Tetrazol 5 Yl Methyl Aniline
Retrosynthetic Strategies for Disconnection and Precursor Identification
A logical retrosynthetic analysis of the target molecule, 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline, suggests that the most strategic disconnection is the C-N and N-N bonds within the tetrazole ring. This approach is based on the well-established and highly efficient [3+2] cycloaddition reaction between a nitrile and an azide (B81097). This disconnection reveals (3-aminophenyl)acetonitrile as the key precursor, which contains the aniline (B41778) functionality, the methylene (B1212753) bridge, and the nitrile group required for the cycloaddition. The azide source is typically a simple inorganic azide, such as sodium azide.
This retrosynthetic strategy is highly convergent, as it constructs the core tetrazole ring in a single, atom-economical step from a readily accessible precursor. The synthesis of (3-aminophenyl)acetonitrile can be envisioned from commercially available 3-aminobenzyl chloride or 3-nitrobenzyl chloride, with the latter requiring a subsequent reduction of the nitro group.
Expedient Synthetic Routes to the Core Structure
The forward synthesis, guided by the retrosynthetic analysis, focuses on the efficient construction of the tetrazole ring from the key (3-aminophenyl)acetonitrile precursor.
Advanced Approaches for Tetrazole Ring Construction (e.g., [3+2] Cycloadditions)
The cornerstone of the synthesis is the [3+2] cycloaddition of an azide with the nitrile group of (3-aminophenyl)acetonitrile. nih.gov This reaction is a prime example of "click chemistry," characterized by high yields, mild reaction conditions, and high functional group tolerance. wikipedia.org
The reaction is typically carried out by treating (3-aminophenyl)acetonitrile with sodium azide in the presence of a catalyst. A variety of catalysts have been developed to facilitate this transformation, including Lewis acids such as zinc chloride and ammonium (B1175870) chloride. chalcogen.ro The mechanism involves the activation of the nitrile by the Lewis acid, making it more susceptible to nucleophilic attack by the azide anion. This is followed by an intramolecular cyclization to form the tetrazole ring. acs.org
More advanced catalytic systems employing transition metals like copper and cobalt have also been shown to be highly effective, often allowing for milder reaction conditions and lower catalyst loadings. researchgate.netresearchgate.net For instance, copper(II) sulfate (B86663) in combination with a suitable ligand can efficiently catalyze the cycloaddition in environmentally benign solvents.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| ZnCl2 | Water | 100 | 12-24 | High |
| NH4Cl | DMF | 120 | 8-16 | Good |
| CuSO4/Ligand | DMSO | 80-100 | 6-12 | Excellent |
| Co(II) complex | Methanol | Reflux | 4-8 | Excellent |
Stereocontrolled Introduction of the Aniline Functionality (if applicable)
For the synthesis of this compound, the issue of stereocontrol is not applicable. The target molecule is achiral, and there are no stereocenters to be introduced or controlled during the synthetic sequence. The aniline functionality is an integral part of the starting precursor, (3-aminophenyl)acetonitrile, and its position on the aromatic ring is maintained throughout the synthesis.
Strategic Formation of the Methylene Bridge
The methylene bridge (-CH2-) is strategically incorporated into the key precursor, (3-aminophenyl)acetonitrile. This precursor can be synthesized through various routes. A common method involves the nucleophilic substitution of a benzylic halide with a cyanide source. For example, 3-nitrobenzyl bromide can be reacted with sodium cyanide to yield 3-nitrophenylacetonitrile. Subsequent reduction of the nitro group, typically using catalytic hydrogenation (e.g., H2/Pd-C) or a reducing agent like tin(II) chloride, affords (3-aminophenyl)acetonitrile.
Alternatively, multi-component reactions (MCRs) offer a convergent approach. For instance, an Ugi-azide reaction could potentially be employed to construct a precursor that already contains the necessary functionalities, which upon subsequent transformations, would yield the desired product. nih.gov
Optimization of Reaction Conditions and Yield Enhancement Protocols
To maximize the yield and efficiency of the synthesis of this compound, several reaction parameters can be optimized. The choice of solvent is crucial; polar aprotic solvents like DMF and DMSO are commonly used, although greener alternatives such as water are highly effective, especially with zinc-based catalysts.
The reaction temperature and time are also critical. Microwave irradiation has emerged as a powerful tool to accelerate the cycloaddition reaction, often reducing reaction times from hours to minutes and improving yields. researchgate.net The stoichiometry of the reagents, particularly the amount of sodium azide, should be carefully controlled to ensure complete conversion of the nitrile without using a large excess of the potentially hazardous azide.
The following table summarizes typical optimization parameters for the [3+2] cycloaddition step:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | ZnBr2 | NH4Cl | Cu(II) salt |
| Solvent | Water | DMF | DMSO |
| Temperature | 100 °C (Conventional) | 120 °C (Conventional) | 140 °C (Microwave) |
| Time | 18 h | 12 h | 15 min |
| Sodium Azide (equiv.) | 1.5 | 1.2 | 1.1 |
Green Chemistry Principles and Sustainable Synthetic Transformations
The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. A key aspect is the use of water as a solvent for the cycloaddition reaction, which is an environmentally benign and safe alternative to traditional organic solvents. researchgate.net
The use of catalytic amounts of reagents, rather than stoichiometric ones, is another important green chemistry principle. Catalysts like zinc salts or copper complexes are effective in small quantities and can often be recycled and reused. Atom economy is inherently high in the [3+2] cycloaddition reaction, as all the atoms of the reactants are incorporated into the final product.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, can significantly reduce waste and energy consumption. For instance, a one-pot synthesis could involve the in-situ formation of (3-aminophenyl)acetonitrile followed by the cycloaddition reaction. The use of microwave-assisted synthesis not only accelerates the reaction but also reduces energy consumption compared to conventional heating methods.
Chemo- and Regioselective Considerations in Multi-step Synthesis
The multi-step synthesis of this compound necessitates careful management of chemo- and regioselectivity to ensure high yields and purity of the final product. A plausible and efficient synthetic pathway commences with 3-nitrobenzyl cyanide, proceeding through two critical transformations: the formation of the tetrazole ring via cycloaddition and the subsequent selective reduction of the aromatic nitro group. Each step presents distinct selectivity challenges that must be addressed through the strategic application of specific reagents and reaction conditions.
Scheme 1: Proposed Multi-step Synthesis  A plausible synthetic route from 3-nitrobenzyl cyanide to the target compound, highlighting the key transformations where chemo- and regioselectivity are critical.
Regioselectivity in Tetrazole Ring Formation
The initial step involves the conversion of the nitrile functionality of 3-nitrobenzyl cyanide into a 5-substituted-1H-tetrazole. This is typically achieved via a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide. The primary regioselective challenge in this type of reaction is the control over the position of substitution on the tetrazole ring. However, the reaction of a nitrile (R-C≡N) with the azide ion (N₃⁻) overwhelmingly yields the 5-substituted-1H-tetrazole, where the R-group is attached to the carbon atom of the ring. This outcome is highly regioselective and is the foundation for the synthesis of a vast array of 5-substituted tetrazoles.
The resulting 5-(3-nitrobenzyl)-1H-tetrazole exists as a mixture of two tautomers: the 1H- and 2H-tetrazole. The position of the proton is crucial, as the target compound is specifically the 2H-tautomer derivative. While direct control of tautomerism in the final product is complex and often results in a mixture, the initial cycloaddition is highly regioselective in placing the benzyl (B1604629) group at the C5 position.
Numerous catalytic systems have been developed to facilitate this cycloaddition under milder conditions and with improved yields. Lewis acids are frequently employed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.orgorganic-chemistry.org
Below is an interactive data table summarizing various catalytic systems used for the synthesis of 5-substituted-1H-tetrazoles from nitriles.
Table 1: Catalytic Systems for [3+2] Cycloaddition of Nitriles and Azide
| Catalyst | Azide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Zinc Bromide (ZnBr₂) | Sodium Azide (NaN₃) | Water | 100 | High | organic-chemistry.org |
| Copper(II) Sulfate (CuSO₄·5H₂O) | Sodium Azide (NaN₃) | DMSO | Ambient | Good to Excellent | scielo.br |
| L-proline | Sodium Azide (NaN₃) | DMF | 110 | Excellent | organic-chemistry.org |
| Triethylammonium Chloride | Sodium Azide (NaN₃) | Nitrobenzene | Microwave | Very Good | organic-chemistry.org |
| Cuttlebone | Sodium Azide (NaN₃) | DMSO | 110 | 87-98 | researchgate.net |
The choice of catalyst and solvent system can influence reaction times and yields but consistently produces the 5-substituted tetrazole ring structure. For the synthesis of 5-(3-nitrobenzyl)-1H-tetrazole, a system like zinc bromide in water offers an environmentally benign and safe option, minimizing the risk of generating explosive hydrazoic acid. organic-chemistry.org
Chemoselectivity in Nitro Group Reduction
The second critical transformation is the reduction of the aromatic nitro group in 5-(3-nitrobenzyl)-1H-tetrazole to form the target aniline derivative. This step is a significant chemoselective challenge, as the reducing agent must selectively act on the nitro group without affecting the tetrazole ring. The tetrazole ring, with its four nitrogen atoms and multiple N-N bonds, can be susceptible to reduction under harsh conditions.
Several methods have been established for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups. niscpr.res.inresearchgate.net Catalytic hydrogenation is a prominent technique, where the choice of catalyst, solvent, and reaction pressure is paramount to achieving selectivity.
A study on domino reactions for preparing 1-substituted-1H-1,2,3,4-tetrazoles directly from nitroarenes demonstrates the compatibility of the tetrazole formation step with the nitro reduction step. rsc.org This process involves an initial reduction of the nitro group to an amine, followed by the formation of the tetrazole ring in one pot. This confirms that conditions exist where the nitro group can be reduced in a reaction mixture that is amenable to tetrazole chemistry. For a stepwise synthesis, catalytic transfer hydrogenation or standard catalytic hydrogenation are viable options.
Below is an interactive data table detailing conditions for the selective reduction of aromatic nitro groups that are compatible with sensitive functional groups like tetrazoles.
Table 2: Conditions for Chemoselective Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Hydrogen Source | Solvent | Key Features | Reference |
| Pd/C (Palladium on Carbon) | H₂ gas | Ethanol (B145695)/Methanol | Widely used, effective, tetrazole ring is generally stable. | nih.gov |
| Fe/NH₄Cl | - | Water/Ethanol | Classical method, inexpensive, effective for many substrates. | researchgate.net |
| NaBH₄ / Pd(II)-polysalophen | NaBH₄ | Water | Part of a domino protocol, shows high selectivity for nitro group. | rsc.org |
| Hydrazine Hydrate / Zinc Powder | Hydrazine Hydrate | - | Effective for transfer hydrogenation, avoids gaseous H₂. | niscpr.res.in |
| Palladium-Nickel Bimetallic Nanoparticles | H₂ gas | - | High efficiency and chemoselectivity in hydrogenations. | researchgate.net |
For the conversion of 5-(3-nitrobenzyl)-1H-tetrazole, catalytic hydrogenation using a standard catalyst like Palladium on Carbon (Pd/C) with hydrogen gas in a polar solvent such as ethanol is a preferred method. These conditions are typically mild enough to preserve the integrity of the tetrazole ring while efficiently reducing the nitro functionality to the desired amine, yielding this compound. nih.gov The reaction's progress can be monitored by techniques like TLC or HPLC to ensure the complete conversion of the starting material without over-reduction or degradation of the heterocyclic ring.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 2h 1,2,3,4 Tetrazol 5 Yl Methyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier tool for mapping the connectivity and spatial arrangement of atoms within a molecule in solution. A combination of one-dimensional and multidimensional NMR experiments is essential to assign the proton (¹H) and carbon-¹³ (¹³C) signals of 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline.
Multidimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations
Initial one-dimensional ¹H and ¹³C NMR spectra offer a preliminary overview of the molecule's electronic environment. The ¹H NMR spectrum would be expected to show a broad signal for the aniline (B41778) amine (NH₂) protons, a complex multiplet pattern for the aromatic protons, a singlet for the methylene (B1212753) (CH₂) bridge protons, and a potentially broad signal for the tetrazole N-H proton, the position of which can be sensitive to solvent and concentration.
To move from a preliminary assessment to a definitive structural assignment, two-dimensional NMR experiments are crucial:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. COSY is invaluable for tracing the connectivity of the protons on the aniline ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of the methylene and aromatic C-H carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically two to three bonds). HMBC is critical for piecing together the molecular puzzle, for instance, by showing correlations from the methylene protons to carbons in both the aniline and tetrazole rings, thereby confirming the linkage between these key structural units. It is also instrumental in identifying the quaternary (non-protonated) carbon atoms.
Based on data from structurally related compounds, the following table outlines the anticipated chemical shifts for this compound. umich.eduvulcanchem.comrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aniline NH₂ | 5.0 - 6.0 (broad) | - |
| Aromatic CH | 6.5 - 7.5 | 115 - 130 |
| Methylene CH₂ | 4.0 - 4.5 | 25 - 35 |
| Tetrazole NH | Variable (often broad) | - |
| Tetrazole C5 | - | 150 - 160 |
| Aniline C-NH₂ | - | 145 - 150 |
| Aniline C-CH₂ | - | 135 - 140 |
Note: Chemical shifts are reported in parts per million (ppm) and are highly dependent on the solvent used for analysis.
Dynamic NMR Applications for Exchange Processes (if observed)
The tetrazole ring is capable of tautomerism, a phenomenon where the N-H proton can migrate between the different nitrogen atoms of the ring. If this exchange happens at a rate that is on the same timescale as the NMR experiment, it can result in broadened signals for the N-H proton and the tetrazole ring carbons. Dynamic NMR studies, which involve acquiring spectra at various temperatures, can be used to investigate the kinetics of such processes. By lowering the temperature, it may be possible to slow the exchange sufficiently to observe signals for individual tautomers.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structural features by analyzing how it breaks apart.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio. This precision allows for the determination of the compound's elemental formula, as each unique combination of atoms has a distinct exact mass. For this compound, with a chemical formula of C₈H₉N₅, HRMS would serve to confirm this composition by comparing the measured mass to the calculated theoretical mass.
Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification
In tandem mass spectrometry (MS/MS), ions of the parent molecule are isolated and then fragmented, typically by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides a "fingerprint" of the molecule's structure. A likely fragmentation pathway for this compound would involve the loss of stable neutral molecules. The tetrazole ring is known to readily lose a molecule of dinitrogen (N₂). nih.govmdpi.com Cleavage of the bond connecting the methylene bridge to the aniline ring is another probable fragmentation event.
Table 2: Plausible Mass Spectrometric Fragments
| m/z of Fragment Ion | Potential Origin |
|---|---|
| [M+H]⁺ | Protonated parent molecule |
| [M+H - N₂]⁺ | Loss of dinitrogen from the tetrazole ring |
| [C₇H₈N]⁺ | Aminobenzyl cation |
Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's bonds. They are particularly effective for identifying the functional groups present in a sample. researchgate.netpnrjournal.com
The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the N-H stretching vibrations of the aniline and tetrazole moieties, the C-H stretches of the aromatic ring and methylene bridge, the C=C stretching of the aromatic system, and various bending vibrations. Raman spectroscopy would provide complementary data, especially for the more symmetric vibrations of the molecule.
Table 3: Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (aniline) | 3300 - 3500 (typically two bands) |
| N-H stretch (tetrazole) | 3000 - 3200 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 2960 |
| C=C stretch (aromatic) | 1450 - 1600 |
| N-H bend (aniline) | 1550 - 1650 |
| C-N stretch | 1250 - 1350 |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Architecture Determination
As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported in published literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions for the solid-state structure of this specific compound, are not available.
To illustrate the type of information that SCXRD provides, a hypothetical data table is presented below. Should a crystallographic study be conducted in the future, the results would likely be presented in a similar format.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₈H₉N₅ |
| Formula Weight | 175.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(3) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 998.7(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.165 |
| R-factor (%) | --- |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (if chiral)
The chemical structure of this compound is achiral. The molecule does not possess a stereocenter and lacks any element of chirality such as axial, planar, or helical chirality. As a result, it does not have enantiomers and cannot be optically active.
Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, a phenomenon that is only observed in non-superimposable mirror-image structures (enantiomers).
Since this compound is achiral, it will not exhibit an ECD or ORD spectrum. Therefore, the application of these techniques for the assignment of absolute configuration is not relevant to this compound.
Elucidation of Chemical Reactivity and Derivatization Strategies for 3 2h 1,2,3,4 Tetrazol 5 Yl Methyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System
The aniline ring in 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline is highly activated towards electrophilic aromatic substitution (EAS). The amino group (-NH₂) is a potent activating group that donates electron density to the aromatic ring through resonance. byjus.com This effect significantly increases the nucleophilicity of the ring, making it much more reactive than benzene (B151609). The electron density is concentrated at the positions ortho and para to the amino group, making the -NH₂ group a strong ortho-, para-director. byjus.comgeeksforgeeks.org
The -(CH₂)-tetrazole substituent is located at the meta-position relative to the amino group. Due to the electronegativity of the nitrogen-rich tetrazole ring, this substituent is expected to exert a deactivating, electron-withdrawing inductive effect. However, the powerful resonance-driven activation by the amino group is the dominant influence on the regioselectivity of EAS reactions. cdnsciencepub.comvanderbilt.edu Consequently, electrophiles will preferentially attack the positions ortho and para to the -NH₂ group, namely the C2, C4, and C6 positions.
Common EAS reactions applicable to this molecule include:
Halogenation: Aniline reacts almost instantaneously with bromine water at room temperature to yield a white precipitate of 2,4,6-tribromoaniline. byjus.comgeeksforgeeks.org A similar outcome is predicted for the title compound, leading to polyhalogenation at the activated positions. Monohalogenation can be achieved under milder conditions or by first protecting the amino group as an acetanilide.
Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can protonate the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com This leads to the formation of a mixture of ortho, para, and a significant amount of meta-nitro products, along with oxidation byproducts. To achieve selective para-nitration, the amino group is typically protected by acetylation first.
Sulfonation: The reaction of aniline with concentrated sulfuric acid initially forms the anilinium hydrogen sulfate (B86663) salt. Upon heating to high temperatures (180-200°C), this undergoes rearrangement to produce p-aminobenzenesulfonic acid (sulfanilic acid) as the major product. geeksforgeeks.org
| Reaction | Reagents | Typical Conditions | Predicted Major Product(s) |
|---|---|---|---|
| Bromination | Br₂ in H₂O | Room Temperature | 2,4,6-Tribromo-3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline |
| Nitration (Protected) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 0-10 °C for nitration | 4-Nitro-3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline |
| Sulfonation | Conc. H₂SO₄ | 180-200 °C | 4-Amino-2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonic acid |
Nucleophilic Reactivity of the Aniline Nitrogen and Tetrazole Ring
The molecule possesses multiple nucleophilic centers, primarily the aniline nitrogen and the nitrogen atoms of the tetrazole ring.
Aniline Nitrogen: The lone pair of electrons on the aniline nitrogen atom makes it both basic and nucleophilic. However, its nucleophilicity is considerably lower than that of aliphatic amines because the lone pair is delocalized into the π-system of the benzene ring through resonance. ucalgary.ca Despite this, the aniline nitrogen readily reacts with a variety of electrophiles, such as alkyl halides (alkylation) and acyl chlorides (acylation), to form secondary amines and amides, respectively.
Tetrazole Ring: 5-Substituted tetrazoles can exist in two tautomeric forms, the 1H- and 2H-tetrazoles. mdpi.com Both tautomers and their corresponding anion (tetrazolate, formed under basic conditions) are nucleophilic. Alkylation reactions on 5-substituted tetrazoles typically yield a mixture of 1,5- and 2,5-disubstituted regioisomers, as the electrophile can attack either the N1 or N2 positions. mdpi.comresearchgate.netnih.gov The ratio of the resulting isomers is influenced by factors such as the steric and electronic properties of the C5 substituent, the nature of the alkylating agent, and the reaction conditions (solvent, base, temperature). rsc.org Recent synthetic methods have explored strategies to achieve preferential formation of the 2,5-disubstituted isomers. researchgate.netorganic-chemistry.org The multiple nitrogen atoms of the tetrazole ring are also effective hydrogen bond acceptors, influencing the molecule's intermolecular interactions. nih.gov
| Nucleophilic Site | Reaction Type | Electrophile Example | Potential Product Class |
|---|---|---|---|
| Aniline Nitrogen (-NH₂) | Acylation | Acetyl Chloride (CH₃COCl) | N-(Aryl)acetamide |
| Aniline Nitrogen (-NH₂) | Alkylation | Methyl Iodide (CH₃I) | N-Methyl-N-(aryl)amine |
| Tetrazole Nitrogen (N1/N2) | Alkylation | Benzyl (B1604629) Bromide (BnBr) | Mixture of N1- and N2-benzyl tetrazole isomers |
Functional Group Interconversions at the Methylene (B1212753) Bridge
The methylene bridge (-CH₂) connecting the aniline and tetrazole rings is a potential site for functional group interconversion. Being in a benzylic position, it is susceptible to oxidation reactions. Chemoselective oxidation of this benzylic carbon could convert the methylene group into a carbonyl group (C=O). This transformation would yield 3-(2H-1,2,3,4-tetrazol-5-ylcarbonyl)aniline, a ketone derivative that directly links the two ring systems.
Various oxidation systems are known for converting benzylic methylenes to carbonyls. For instance, copper-catalyzed aerobic oxidation has been shown to be effective for the oxidation of aminobenzyl alcohols to the corresponding aldehydes under mild conditions. nih.govd-nb.info The selection of the oxidant and reaction conditions would be critical to ensure the selective oxidation of the methylene group without affecting the sensitive aniline functionality, which is prone to oxidation itself.
Cross-Coupling Reactions for C-C Bond Formation
Modern palladium-catalyzed cross-coupling reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound can be readily derivatized for such transformations. nih.govwikipedia.org
A primary strategy involves the halogenation of the aniline ring, as described in section 5.1. The resulting aryl halide, for example, 4-bromo-3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline, can serve as an electrophilic partner in a variety of cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl structure. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to introduce an alkynyl substituent. mdpi.com
Heck Coupling: Reaction with an alkene under palladium catalysis to form a new C(sp²)-C(sp²) bond.
Alternatively, the aniline group can be converted into a diazonium salt (-N₂⁺), which can then be transformed into an aryl halide (e.g., via the Sandmeyer reaction) or used directly in certain palladium-catalyzed couplings.
| Precursor Synthesis | Coupling Reaction | Coupling Partner | Product Type |
|---|---|---|---|
| Bromination at C4 | Suzuki-Miyaura | Phenylboronic Acid | Biphenyl derivative |
| Iodination at C4 | Sonogashira | Phenylacetylene | Diphenylacetylene derivative |
| Bromination at C4 | Heck | Styrene | Stilbene derivative |
| Bromination at C4 | Buchwald-Hartwig Amination | Morpholine | Tertiary amine derivative |
Cyclization and Annulation Reactions Leading to Novel Polycyclic Systems
The strategic placement of the amino group and the methylene-tetrazole substituent allows for the construction of novel fused and polycyclic heterocyclic systems. The aniline moiety is a common starting point for the synthesis of nitrogen-containing heterocycles.
For example, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, is a classic method for synthesizing quinolines. While the title compound has a meta-amino group, analogous cyclization strategies can be employed. For instance, reaction of the aniline with α,β-unsaturated carbonyl compounds (as in the Skraup or Doebner-von Miller reactions) could lead to the formation of quinoline (B57606) derivatives, with the methylene-tetrazole group as a substituent on the newly formed ring. researchgate.netacs.org
Furthermore, intramolecular cyclization could be achieved after suitable modification of the side chain. If the methylene group were oxidized to a carboxylic acid, subsequent amide formation with the aniline nitrogen followed by cyclodehydration could potentially lead to a fused lactam system. Such reactions open pathways to complex molecular scaffolds derived from the parent aniline structure.
Investigation of Reaction Mechanisms and Kinetic Studies
Understanding the reaction mechanisms and kinetics provides insight into the reactivity of this compound.
Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS on the aniline ring proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vanderbilt.edu The exceptional activating ability of the -NH₂ group stems from its capacity to donate its lone pair of electrons to further stabilize the arenium ion through resonance, particularly when the attack occurs at the ortho or para positions. libretexts.org This stabilization lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate, thus explaining the observed regioselectivity. The second step involves the rapid loss of a proton (H⁺) from the site of attack, which restores the aromaticity of the ring.
Kinetic Studies: Kinetic investigations of electrophilic substitution on aniline derivatives have shown that the reaction rates are significantly higher than those for benzene, confirming the powerful activating nature of the amino group. cdnsciencepub.com The rate of reaction is directly related to the stability of the arenium ion intermediate; the more stable the intermediate, the faster the reaction. The electron-donating -NH₂ group accelerates the reaction, while the meta-positioned, inductively withdrawing -(CH₂)-tetrazole group would be expected to have a minor, rate-retarding effect. Kinetic isotope effect studies (comparing the rates of reaction for the aniline and its deuterated analogue) can be used to determine if the C-H bond cleavage in the second step is involved in the rate-determining step of the reaction. cdnsciencepub.com
Strategic Utilization As a Synthetic Building Block and Intermediate
Incorporation into Diverse Heterocyclic Scaffolds through Multi-component Reactions
The presence of the aniline (B41778) moiety makes 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline an ideal component for multi-component reactions (MCRs), which are highly efficient processes for generating molecular diversity and complexity in a single step. beilstein-journals.orgresearchgate.net MCRs offer a convergent and atom-economical pathway to synthesize diverse heterocyclic scaffolds. nih.gov The amine group can readily participate as the nucleophilic component in various MCRs, such as the Ugi and Passerini reactions, to introduce the tetrazolylmethylphenyl core into larger, more complex structures. beilstein-journals.orgresearchgate.netnih.gov
The Ugi-tetrazole reaction, for example, is a powerful tool for creating tetrazole derivatives by reacting an amine, a ketone or aldehyde, an isocyanide, and hydrazoic acid. nih.gov By employing this compound as the amine component, chemists can forge new carbon-carbon and carbon-nitrogen bonds, leading to the formation of elaborate heterocyclic systems. This approach has been used to generate libraries of complex, drug-like molecules. beilstein-journals.orgrug.nlbeilstein-archives.org For instance, a two-step synthetic route involving an Ugi-tetrazole reaction followed by an acid-catalyzed ring-closure has been disclosed for the synthesis of 2-(1H-tetrazol-5-yl)-indoles, demonstrating the utility of tetrazole-containing building blocks in constructing fused heterocyclic systems. nih.gov
The versatility of this building block in MCRs facilitates the creation of a wide range of molecular frameworks that are otherwise challenging to synthesize through conventional methods. researchgate.netrug.nl
| Multi-component Reaction | Key Reactants | Resulting Scaffold Type | Role of this compound |
| Ugi-tetrazole Reaction | Aldehyde/Ketone, Isocyanide, Hydrazoic Acid | α-Acylamino amides, Tetrazole derivatives | Amine component |
| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | Amine (after modification to aldehyde/ketone) |
| Ugi Four-Component Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Peptidomimetic scaffolds | Amine component |
Development of Combinatorial Chemistry Libraries Based on the Core Structure
The structural attributes of this compound make it an excellent scaffold for the development of combinatorial chemistry libraries. Combinatorial chemistry aims to rapidly synthesize a large number of diverse but structurally related molecules, and the efficiency of MCRs is central to this strategy. beilstein-journals.orgbeilstein-archives.org Using this aniline derivative as a core structure, vast libraries of compounds can be generated by systematically varying the other inputs in multi-component reactions. rug.nlbeilstein-archives.org
This building-block approach is a unique and complementary method to existing tetrazole synthesis processes, addressing the growing demand for tetrazole-based compound libraries. beilstein-journals.orgresearchgate.netrug.nl For example, by reacting this compound in an Ugi reaction with a diverse set of aldehydes, isocyanides, and carboxylic acids, a library of peptidomimetic structures, each containing the constant tetrazolylmethylphenyl core, can be assembled. This strategy allows for the exploration of a broad chemical space around the central scaffold. A combinatorial route utilizing the Ugi-tetrazole reaction has been successfully employed to produce libraries of tricyclic tetrazolo[1,5-a]quinoxaline (B8696438) moieties. researchgate.net
The generation of such libraries is crucial in various fields of chemical research for the systematic investigation of structure-property relationships. The use of this specific aniline derivative provides a direct route to libraries containing the metabolically stable tetrazole ring, which is a significant feature in molecule design. nih.gov
Precursor in the Synthesis of Advanced Organic Materials and Functional Molecules
The high nitrogen content of the tetrazole ring makes this compound a valuable precursor in the synthesis of advanced organic materials, particularly nitrogen-rich compounds. nih.gov High-nitrogen-content materials are a focus of research due to the large amount of energy released upon their decomposition, with dinitrogen gas being a primary, environmentally benign product. researchgate.net
The combination of an aromatic ring and a tetrazole moiety provides a foundation for creating compounds with significant thermal stability. nih.gov The synthesis of energetic materials based on structures like 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine highlights the utility of the tetrazole group in this context. nih.gov The aniline group of the title compound offers a reactive handle for polymerization or for linking the core structure into larger, functional molecular systems. Through chemical modification, this precursor can be incorporated into polymeric backbones or used to construct larger discrete molecules, leading to the formation of new functional materials.
Role in Ligand Design for Coordination Chemistry and Supramolecular Assemblies
In the field of coordination chemistry, this compound is a promising candidate for ligand design. The molecule possesses multiple potential coordination sites: the nitrogen atoms of the tetrazole ring and the nitrogen atom of the aniline group. This multidentate character allows it to bind to metal ions in various ways, acting as a chelating or a bridging ligand. rsc.orgunimi.it
The nitrogen-rich tetrazole ring is particularly effective at coordinating with a range of transition metals, and its ability to bridge metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net For example, ligands structurally similar to the title compound, such as 3-((1H-tetrazol-5-yl) methyl) pyridine (B92270), have been used to synthesize novel transition metal coordination complexes with diverse two- and three-dimensional framework structures. rsc.org The specific coordination mode depends on the metal ion, counter-anions, and reaction conditions. rsc.org
The interplay of coordination bonds with weaker interactions, such as hydrogen bonding and π-stacking involving the phenyl and tetrazole rings, can direct the self-assembly of these complexes into intricate supramolecular architectures. unimi.itenamine.net The flexibility of the methylene (B1212753) linker between the phenyl and tetrazole rings provides conformational adaptability, allowing the ligand to accommodate the geometric preferences of different metal centers.
| Ligand Type / Metal Ion | Coordination Mode | Resulting Structure | Reference |
| ((1H-tetrazol-5-yl) methyl) pyridine with Cu(II) | Bridging Tetrazole | 2D Layers forming a reticular structure | rsc.org |
| ((1H-tetrazol-5-yl) methyl) pyridine with Zn(II) | Bridging Ligand | 3D Framework with helical chains | rsc.org |
| ((1H-tetrazol-5-yl) methyl) pyridine with Cd(II) | Bridging Ligand, Bridging Anion | 3D Framework with trinuclear building units | rsc.org |
| Tetrazolyl-β-diketone with Zn(II) | Chelating Diketonate, Bridging Tetrazolate | 2D Network | unimi.it |
Emerging Methodological Applications and Future Research Directions
Integration within Continuous Flow Chemistry and Microreactor Technologies
The synthesis of tetrazoles, including 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline, traditionally involves the [3+2] cycloaddition of nitriles with azide (B81097) sources. This method, while effective, often involves hazardous intermediates like hydrazoic acid, especially on a large scale. Continuous flow chemistry and microreactor technologies offer a compelling solution to mitigate these risks. By conducting reactions in small, well-controlled volumes, flow reactors enhance heat and mass transfer, allowing for safer operation at elevated temperatures and pressures.
The application of flow chemistry to 5-substituted tetrazole synthesis has demonstrated significant improvements in safety, efficiency, and scalability. For the synthesis of this compound, a continuous flow process would involve pumping a solution of 3-aminobenzyl cyanide and an azide source, such as sodium azide, through a heated coiled reactor. This setup minimizes the accumulation of hazardous intermediates and allows for precise control over reaction parameters like residence time, temperature, and pressure, leading to higher yields and purity. Two-step continuous-flow systems can further refine this process, enabling controlled, regioselective synthesis followed by in-line purification or subsequent reactions.
| Parameter | Typical Range in Flow Synthesis | Advantage |
|---|---|---|
| Temperature | 130-190 °C | Accelerated reaction rates |
| Residence Time | 2.7-30 min | Rapid optimization and production |
| Pressure | Up to 10 bar | Allows for superheated solvents, increasing solubility and reaction speed |
| Safety | Minimized reactor volume | Reduces risk associated with hazardous reagents like azides |
| Product Output | g/h to kg/day scale | Facilitates scalable and on-demand production |
Catalyst Development Facilitated by the Compound's Unique Structural Features
The bifunctional nature of this compound makes it a promising scaffold for the development of novel catalysts. The tetrazole ring, with its four nitrogen atoms, is an effective metal chelator, capable of coordinating with a variety of transition metals. Simultaneously, the aniline (B41778) group provides an additional coordination site and a point for further functionalization to tune the steric and electronic properties of the resulting catalyst.
This compound can serve as a bidentate ligand, where both the tetrazole and the amino group coordinate to a metal center. Such ligands are valuable in designing catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. By modifying the aniline nitrogen, for example, through alkylation or acylation, a library of ligands can be generated, allowing for the fine-tuning of catalytic activity and selectivity. The tetrazole moiety's structural rigidity and metabolic stability can impart robustness to the catalyst.
| Structural Feature | Role in Catalysis | Potential Metal Partners |
|---|---|---|
| Tetrazole Ring | Primary coordination site (N-donor), imparts stability | Palladium (Pd), Copper (Cu), Zinc (Zn), Rhodium (Rh) |
| Aniline Amino Group | Secondary coordination site (N-donor), tunable electronics | Palladium (Pd), Ruthenium (Ru), Iridium (Ir) |
| Methylene (B1212753) Bridge | Provides conformational flexibility | - |
| Aromatic Ring | Platform for steric/electronic modification | - |
Exploration of Supramolecular Self-Assembly and Non-Covalent Interactions
The structure of this compound is rich in functionalities capable of participating in non-covalent interactions, making it an excellent candidate for studies in supramolecular chemistry. The tetrazole ring is a potent hydrogen bond acceptor via its sp²-hybridized nitrogen atoms and a hydrogen bond donor via the N-H tautomer. The aniline moiety provides N-H hydrogen bond donors and an aromatic π-system.
These features enable the compound to engage in a variety of interactions, including:
Hydrogen Bonding: The N-H groups of the aniline and tetrazole can form strong hydrogen bonds with acceptors, while the tetrazole nitrogens can accept protons. This can lead to the formation of well-ordered one-, two-, or three-dimensional networks.
π-π Stacking: The phenyl ring of the aniline and the electron-rich tetrazole ring can participate in π-π stacking interactions, contributing to the stability of assembled structures.
Understanding these interactions is crucial for designing crystalline materials and functional molecular assemblies. The self-assembly process is often triggered by specific stimuli, leading to organized supramolecular structures.
| Type of Non-Covalent Interaction | Participating Moiety | Potential Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding (Donor) | Aniline N-H, Tetrazole N-H | Chains, sheets, 3D networks |
| Hydrogen Bonding (Acceptor) | Tetrazole ring nitrogens | Coordination complexes, co-crystals |
| π-π Stacking | Phenyl ring, Tetrazole ring | Columnar or layered structures |
| X-H/π Interactions | N-H bonds and π-systems | Stabilization of folded or stacked conformations |
Design and Synthesis of Novel Analytical Probes
The dual functionality of this compound provides a strategic framework for the design of novel analytical probes. The compound can be conceptually divided into a recognition unit (the tetrazole ring) and a signaling unit (the aniline group).
The tetrazole moiety is known for its ability to chelate metal ions. This property can be exploited to create probes for specific metal detection. The aniline group serves as a versatile chemical handle that can be readily converted into a chromophore or fluorophore. For example, diazotization of the aniline followed by coupling with an electron-rich aromatic compound can generate an azo dye, whose colorimetric properties could change upon metal binding to the nearby tetrazole ring. This change in the electronic environment of the signaling unit upon analyte binding to the recognition unit is the fundamental principle of a chemosensor. Further modifications can be made to enhance selectivity and sensitivity for a range of analytes.
| Probe Component | Function | Example Modification | Detection Principle |
|---|---|---|---|
| Tetrazole Ring | Recognition Unit | - (Inherent metal binding) | Coordination with target analyte (e.g., metal ions) |
| Aniline Group | Signaling Unit | Conversion to Azo Dye | Colorimetric change |
| Aniline Group | Signaling Unit | Coupling with a Fluorophore | Fluorescence quenching or enhancement |
| Aromatic Ring | Tuning Unit | Introduction of substituents | Modulation of sensitivity and selectivity |
Uncharted Reactivity Landscapes and Challenges in Synthetic Accessibility
The primary route for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition between an organic nitrile and an azide. For this compound, the synthesis would commence with 3-aminobenzyl cyanide. Key challenges in this synthesis include:
Safety: The use of sodium azide requires careful handling due to its toxicity and the potential for generating explosive hydrazoic acid in acidic conditions.
Regioselectivity: Alkylation or reaction at the tetrazole ring can lead to a mixture of N1 and N2 substituted isomers, often requiring chromatographic separation.
Reaction Conditions: Traditional batch syntheses can require long reaction times and high temperatures.
Beyond its synthesis, the compound's reactivity remains largely unexplored. The presence of two distinct reactive sites—the aniline and the tetrazole—opens avenues for selective functionalization. The aniline group can undergo electrophilic substitution, diazotization, acylation, and alkylation. The tetrazole ring, while generally stable, can participate in N-alkylation or be used in multicomponent reactions to build more complex molecular architectures. Investigating the chemoselectivity of reactions involving both functional groups presents a significant area for future research.
| Synthetic Step/Reaction | Description | Key Challenge |
|---|---|---|
| [3+2] Cycloaddition | Reaction of 3-aminobenzyl cyanide with NaN₃ | Safe handling of azide reagents |
| N-Functionalization | Alkylation or acylation of the tetrazole ring | Control of N1 vs. N2 regioselectivity |
| Aniline Modification | Diazotization, acylation, etc. | Protecting the tetrazole ring if necessary |
| Multicomponent Reactions | Using the compound as a building block (e.g., Ugi or Passerini reactions) | Exploring compatibility and reaction scope |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough characterization of this compound and its derivatives relies on a combination of advanced spectroscopic and computational methods. These tools are essential for confirming chemical structures, elucidating reaction mechanisms, and understanding the non-covalent interactions that govern its behavior.
Spectroscopic Techniques:
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene bridge, and the amine protons. A key signal in the ¹³C NMR spectrum would be for the carbon atom of the tetrazole ring, typically appearing around 150 ppm.
Infrared (IR) Spectroscopy: IR is used to identify functional groups. The spectrum would display characteristic bands for N-H stretching of the amine and tetrazole, C=N and N=N stretching within the tetrazole ring, and aromatic C-H and C=C vibrations.
Mass Spectrometry: Provides accurate molecular weight and fragmentation patterns, confirming the compound's identity.
Computational Techniques:
Density Functional Theory (DFT): DFT calculations are used to predict molecular geometries, electronic properties (such as HOMO and LUMO energy levels), and vibrational frequencies, which can be compared with experimental data.
Molecular Dynamics (MD): MD simulations can model the behavior of the molecule in solution or in larger assemblies, providing insight into conformational dynamics and supramolecular self-assembly processes.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize and quantify non-covalent interactions like hydrogen bonds and π-stacking.
| Technique | Information Obtained | Expected Data for the Compound |
|---|---|---|
| ¹H NMR | Proton environment, structural connectivity | Aromatic multiplets (6.5-7.5 ppm), CH₂ singlet (~4.0-4.5 ppm), NH₂ singlet |
| ¹³C NMR | Carbon skeleton | Tetrazole C (~150 ppm), Aromatic Cs (115-150 ppm), CH₂ C (~30-35 ppm) |
| FT-IR | Functional groups | N-H stretch (~3300-3500 cm⁻¹), C=N/N=N stretch (~1400-1600 cm⁻¹) |
| DFT | Electronic structure, stability, optimized geometry | HOMO/LUMO energies, electrostatic potential maps |
| MD Simulation | Dynamic behavior, intermolecular interactions | Preferred conformations, assembly pathways |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves cyclization or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form the tetrazole ring, followed by coupling to the aniline moiety. Reaction parameters such as catalyst concentration (e.g., Cu(I) salts), solvent polarity, and temperature significantly impact yield. Lower temperatures (0–25°C) often favor tetrazole stability, while polar solvents like DMF enhance solubility of intermediates . Side reactions, such as oxidation of the aniline group, can be mitigated using inert atmospheres (N₂/Ar) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer: A combination of techniques is required:
- X-ray crystallography: Resolve crystal packing and bond angles using programs like SHELXL .
- NMR spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, tetrazole protons at δ 8.0–9.0 ppm) .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., C₈H₈N₅⁺ expected m/z = 174.0784) .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer:
- HPLC-UV/Vis: Use a C18 column with mobile phase (e.g., acetonitrile:water + 0.1% TFA) and detection at λ = 254 nm .
- LC-MS/MS: Enhances specificity for trace analysis in biological samples (e.g., using ESI+ mode) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer:
- Molecular docking (AutoDock Vina): Screen against targets (e.g., kinases, GPCRs) using PDB structures. The tetrazole’s electron-deficient region may bind catalytic lysine residues .
- QSAR models: Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends in similar compounds .
Q. What strategies optimize the reaction yield for derivatives with electron-withdrawing substituents?
- Methodological Answer:
- Protecting groups: Temporarily shield the aniline NH₂ with acetyl or Boc groups during tetrazole formation .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yields for nitro- or fluoro-substituted analogs .
Q. How do stability studies inform storage conditions for this compound?
- Methodological Answer:
- Accelerated degradation tests: Expose the compound to heat (40–60°C), humidity (75% RH), and light. Monitor via HPLC for decomposition products (e.g., oxidized aniline derivatives) .
- Recommended storage: Dark vials at –20°C under argon to prevent tetrazole ring hydrolysis .
Q. How can contradictory data on biological activity be resolved for structurally similar analogs?
- Methodological Answer:
- Meta-analysis: Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell line variability, incubation time) .
- Dose-response curves: Validate potency thresholds (e.g., EC₅₀ < 10 µM for kinase inhibition) using standardized protocols .
Q. What in vitro assays are appropriate for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer:
- Caco-2 permeability assay: Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal stability test: Incubate with liver microsomes; calculate half-life (t₁/₂ > 30 min suggests metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
